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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ-5104 is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy

in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including

the T790M resistance mutation. As resistance to EGFR inhibitors remains a critical challenge,

combination therapies aimed at targeting parallel or downstream signaling pathways are of

significant interest. This document provides an overview of the preclinical rationale and

experimental protocols for investigating AZ-5104 in combination with other kinase inhibitors.

Given that AZ-5104 is the primary active metabolite of osimertinib, the data and protocols

presented here are largely based on studies conducted with osimertinib, providing a strong

foundation for investigating AZ-5104.

Rationale for Combination Therapies
Resistance to EGFR TKIs can emerge through various mechanisms, including the activation of

bypass signaling pathways. Combining AZ-5104 with inhibitors of these pathways presents a

promising strategy to overcome or delay the development of resistance and enhance

therapeutic efficacy. Key combination strategies include targeting the MET, MEK/ERK, and

SRC pathways.
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MET Inhibition: Amplification of the MET proto-oncogene is a known mechanism of acquired

resistance to EGFR TKIs. Concurrent inhibition of EGFR and MET can abrogate this

resistance mechanism. Preclinical and clinical studies have shown encouraging antitumor

activity with the combination of osimertinib and MET inhibitors like savolitinib.[1][2][3][4]

MEK/ERK Inhibition: The RAS/RAF/MEK/ERK pathway is a critical downstream signaling

cascade of EGFR. Inhibition of MEK can prevent the reactivation of this pathway, which is a

common escape mechanism. The combination of osimertinib with MEK inhibitors such as

selumetinib is under investigation and has shown promise in preclinical models and early

clinical trials.[5][6][7]

SRC Inhibition: The SRC family of non-receptor tyrosine kinases can mediate resistance to

EGFR inhibitors. Preclinical evidence suggests a synergistic effect when combining EGFR

and SRC inhibitors. Clinical trials have explored the combination of osimertinib with the SRC

inhibitor dasatinib.[8][9][10][11]

Quantitative Data Summary
While specific quantitative data for AZ-5104 in combination with other kinase inhibitors is

limited in publicly available literature, data from studies using its parent compound, osimertinib,

provides valuable insights into the potential synergistic effects. The following table summarizes

representative data from preclinical studies. Researchers are encouraged to perform their own

dose-response studies to determine the optimal concentrations for their specific cell models.
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Combination Cell Line

Inhibitor 1

(Osimertinib)

IC50 (nM)

Inhibitor 2

IC50 (nM)

Combination

Index (CI)
Reference

Osimertinib +

Savolitinib

(METi)

EGFRm/MET

amplified

NSCLC

Not specified Not specified Not specified [1]

Osimertinib +

Selumetinib

(MEKi)

EGFRm

NSCLC
Not specified Not specified Not specified [5][7]

Osimertinib +

Dasatinib

(SRCi)

EGFRm

NSCLC
Not specified Not specified

Preclinical

synergy

demonstrated

[8][9][10]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1

indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The

Chou-Talalay method is a widely accepted method for calculating CI values.[9][12][13]

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of AZ-
5104 with other kinase inhibitors.

Cell Viability and Synergy Analysis
This protocol describes how to assess the effect of drug combinations on cell viability and to

determine if the interaction is synergistic, additive, or antagonistic.

a. Materials:

Cancer cell lines of interest (e.g., NSCLC cell lines with relevant EGFR mutations)

Complete cell culture medium

AZ-5104 and other kinase inhibitor(s) of interest

96-well clear-bottom white plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Synergy analysis software (e.g., CompuSyn)

b. Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Drug Preparation: Prepare a dilution series for each drug and their combinations. A constant

ratio combination design is often used for synergy analysis.

Drug Treatment: Treat the cells with single agents and combinations at various

concentrations. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

Cell Viability Measurement:

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Use the Chou-Talalay method to calculate the Combination Index (CI) to determine the

nature of the drug interaction.
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Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effects of the drug combination on key signaling pathways.

a. Materials:

Cancer cell lines

AZ-5104 and other kinase inhibitor(s)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-SRC, SRC, and a

loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

b. Protocol:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the desired concentrations of single agents and combinations for a

specified time (e.g., 2, 6, 24 hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer:

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection:

Wash the membrane with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to

form colonies.

a. Materials:

Cancer cell lines

AZ-5104 and other kinase inhibitor(s)

6-well plates or 100 mm dishes

Complete cell culture medium

Crystal violet staining solution (0.5% crystal violet in 25% methanol)
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b. Protocol:

Cell Treatment: Treat cells in suspension or as monolayers with the drugs for a specified

period (e.g., 24 hours).

Cell Seeding:

Harvest and count the viable cells.

Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates

containing fresh, drug-free medium.

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

Staining and Counting:

Wash the colonies with PBS.

Fix the colonies with methanol and stain with crystal violet solution.

Wash with water to remove excess stain and allow the plates to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment

condition.

Visualization of Signaling Pathways and Workflows
To facilitate understanding, the following diagrams created using Graphviz (DOT language)

illustrate key signaling pathways and experimental workflows.
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Caption: EGFR signaling pathways and points of inhibition by AZ-5104 and combination kinase

inhibitors.
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Caption: Experimental workflow for cell viability and synergy analysis.
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Caption: Workflow for Western blot analysis of signaling pathway modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: AZ-5104 in
Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605732#az-5104-in-combination-with-other-kinase-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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